molecular formula C4H5NO3S2 B14326015 2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one CAS No. 102861-60-9

2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one

Cat. No.: B14326015
CAS No.: 102861-60-9
M. Wt: 179.2 g/mol
InChI Key: GYUSYMOJVWEWRY-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one is a chemical compound with a unique structure that includes a nitromethylidene group and a dithiolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one typically involves the reaction of nitromethane with a suitable dithiolanone precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the nitromethane, followed by nucleophilic addition to the dithiolanone precursor. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one involves its interaction with specific molecular targets. The nitromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The dithiolanone ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Nitromethylidene)-1lambda~4~,3-dithiolan-1-one is unique due to the presence of both a nitromethylidene group and a dithiolanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

102861-60-9

Molecular Formula

C4H5NO3S2

Molecular Weight

179.2 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-dithiolane 1-oxide

InChI

InChI=1S/C4H5NO3S2/c6-5(7)3-4-9-1-2-10(4)8/h3H,1-2H2

InChI Key

GYUSYMOJVWEWRY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)C(=C[N+](=O)[O-])S1

Origin of Product

United States

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